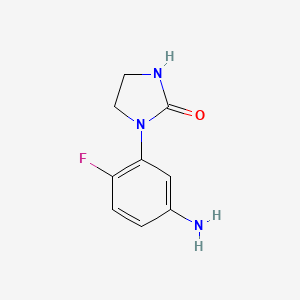

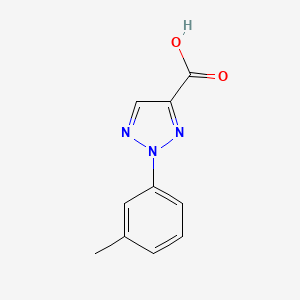

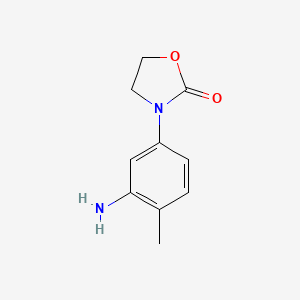

![molecular formula C11H11N3OS B1518999 2-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]acetamide CAS No. 1049874-22-7](/img/structure/B1518999.png)

2-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]acetamide

Vue d'ensemble

Description

“2-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]acetamide” is a compound that belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . This compound is a part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Synthesis Analysis

The synthesis of compounds containing the thiazole moiety has been increasing steadily due to their utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores . The replacement of NH2 group with substituted phenyl ring led to the evident increase in antibacterial activity of the synthesized thiazole derivatives .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

On hydrolysis, compound (10) converted to corresponding phenoxy acid (11) and finally this on coupling with 2-amino-4- (4-bromophenyl)thiazole (12) in the presence of dry dichloromethane (DCM), lutidine and 2- (1 H -benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) furnished compound (13) as shown in Scheme 3 .Physical And Chemical Properties Analysis

The 1H-NMR, 13C-NMR, IR, Mass, and CHN data of the compound are as follows: 1H-NMR δ: 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH2), 3.18 (s, 1H, Ar–NH); 13C-NMR δ: 128.4, 131.1, 121.6, 127.2, 129.3, 131.2, 119.2, 129.5, 113.4, 146.0, 105.4, 143.3 (12C of aromatic nucleus), 163.2, 104.4, 149.5 (3C of thiazole), 164.7 (1C of amide); IR: 3117 (C–H str., phenyl nucleus), 1587 (C=C skeletal str., phenyl), 1671 (C=O str., CONH), 706 (C–Br str., C6H5Br), 832 (C–S–C str.), 1156 (C–N str., CONH), 1597 (N–H in plane bending, CONH), 1567 (N–O str., NO2), 757 (C–Cl str., Ar–Cl); Mass: m/z 469 [M + +1]; CHN: C17H12BrClN4O3S: Theoretical: C, 43.65; H, 2.59; N, 11.98; Found: C, 42.35; H, 2.36; N, 11.67 .Applications De Recherche Scientifique

Antimicrobial Activity

Thiazole derivatives, including our compound of interest, have been studied for their antimicrobial properties. They have shown effectiveness against a variety of bacterial and fungal strains. For instance, certain thiazole derivatives have demonstrated potent antibacterial potential towards gram-positive bacteria like Staphylococcus epidermidis and gram-negative bacteria such as Pseudomonas aeruginosa . Additionally, these compounds have shown antifungal potential against species like Candida glabrata and Candida albicans, with some compounds even outperforming standard antifungal drugs .

Anticancer Properties

Thiazole compounds are also being explored for their anticancer activities. They have been found to inhibit the growth of various cancer cell lines, including human breast adenocarcinoma (MCF7) cells . The mechanisms of action include DNA intercalation, inhibition of enzyme targets like EGFR/VGFER kinase, and disruption of tubulin polymerization, among others .

Antioxidant Effects

The antioxidant properties of thiazole derivatives are noteworthy. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. Some synthesized thiazole compounds have shown potent antioxidant activity, which is crucial in preventing diseases related to oxidative damage .

Anti-Inflammatory and Analgesic Effects

Thiazole derivatives have been reported to possess anti-inflammatory and analgesic properties. They can modulate inflammatory pathways and provide relief from pain, making them potential candidates for the development of new anti-inflammatory drugs .

Antihypertensive and Cardiovascular Applications

Thiazole derivatives have shown promise in the treatment of hypertension and other cardiovascular conditions. They can act as antihypertensive agents by affecting various biological targets involved in blood pressure regulation .

Neuroprotective and Anti-Alzheimer’s Activity

Some thiazole derivatives exhibit neuroprotective effects and have been studied for their potential in treating neurodegenerative diseases like Alzheimer’s. These compounds may inhibit enzymes or pathways associated with the progression of such diseases, offering a new avenue for therapeutic intervention .

Mécanisme D'action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets, leading to a range of effects . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that the compound’s action could be influenced by the environment in which it is administered .

Propriétés

IUPAC Name |

2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c12-10(15)5-7-1-3-8(4-2-7)9-6-16-11(13)14-9/h1-4,6H,5H2,(H2,12,15)(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXQRYOWKOZNSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

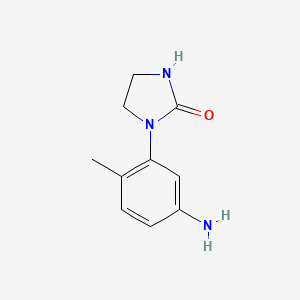

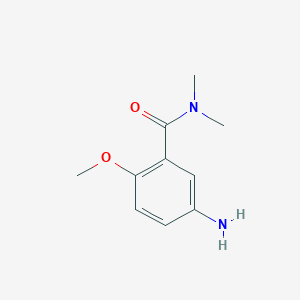

![2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate](/img/structure/B1518918.png)

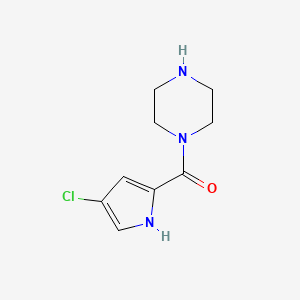

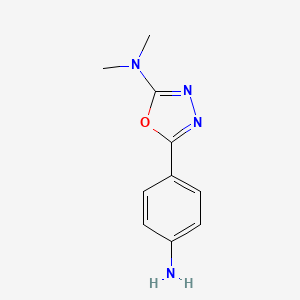

![2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1518931.png)

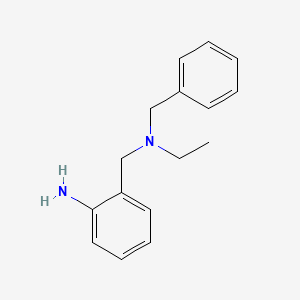

![2-[2-(Ethylamino)ethoxy]ethan-1-ol](/img/structure/B1518933.png)

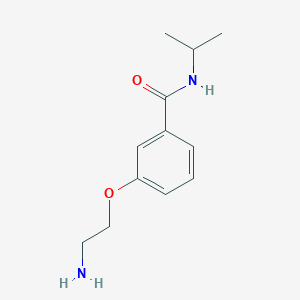

![3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518934.png)